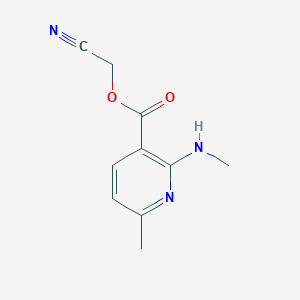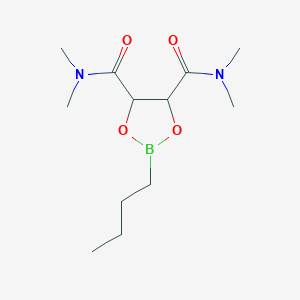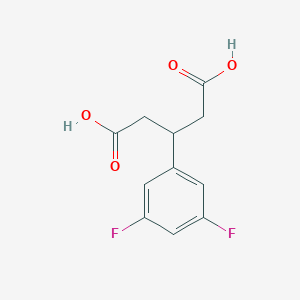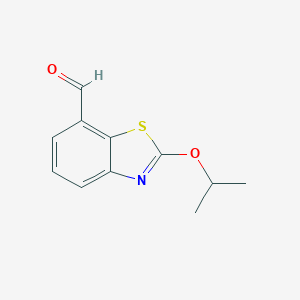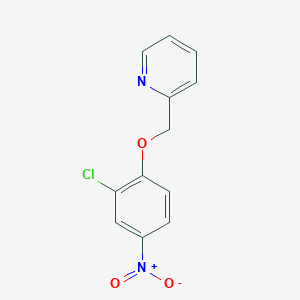
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes, including nitration, cyclization, chlorination, and nucleophilic substitution reactions. For instance, a study by Volkov et al. (2007) demonstrated the synthesis of nitro derivatives through nitration of N-alkyl-9-phenyl-2,3-dihydro-1H-indeno-[2,1-c]pyridines with sodium nitrite in acetic acid, followed by X-ray structural analysis to study their molecular structures (Volkov et al., 2007). Similarly, Zhou et al. (2019) discussed a rapid synthetic method involving cyclization, chlorination, and nucleophilic substitution to synthesize an important intermediate of small molecule anticancer drugs (Zhou et al., 2019).
Molecular Structure Analysis
Molecular structures of related pyridine derivatives have been determined through techniques like gas-phase electron diffraction and X-ray analysis. Chiang and Song (1983) determined the molecular structures of nitro-, methyl-, and chloro-pyridine-N-oxides, providing valuable insight into the structural parameters of similar compounds (Chiang & Song, 1983).
Chemical Reactions and Properties
Reactions involving pyridine derivatives can include nucleophilic displacement, ring closure, and substitution reactions, each affecting the compound's chemical properties. For example, Fuhrer, Sutter, and Weis (1979) reported on the cyclization of phenoxyanilines and phenoxy pyridines to produce derivatives through reactions with dimethyl methylphosphonate (Fuhrer et al., 1979).
Physical Properties Analysis
The physical properties of such compounds, including solubility, thermal stability, and hydrophobicity, have been studied extensively. A study by Huang et al. (2017) on polyimides derived from pyridine-containing aromatic diamine monomers, for instance, highlighted the good solubility, high thermal stability, and excellent hydrophobicity of these polymers, providing insights into the physical characteristics of related compounds (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of pyridine derivatives, are influenced by their molecular structure. Studies like those by Castro, Aliaga, and Santos (2004) on the kinetics and mechanism of the pyridinolysis of nitrophenyl and dinitrophenyl S-methyl thiocarbonates provide valuable data on the reactivity of related compounds (Castro et al., 2004).
Aplicaciones Científicas De Investigación
1. Agrochemical and Pharmaceutical Industries
- Application : “2-((2-Chloro-4-nitrophenoxy)methyl)pyridine” is a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from this compound, are used in the protection of crops from pests .
- Method : The synthesis and applications of TFMP and its derivatives involve a combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Synthesis of Aniline 'Headgroups’
- Application : “2-((2-Chloro-4-nitrophenoxy)methyl)pyridine” is used to synthesize aniline ‘headgroups’ and incorporate them into an alkynyl thienopyrimidine series of EGFR and ErbB-?2 inhibitors .
- Method : The specific method of synthesis is not provided in the source .
- Results : The results or outcomes of this application are not specified in the source .
3. Pesticide Intermediate
- Application : “2-((2-Chloro-4-nitrophenoxy)methyl)pyridine” is used as a pesticide intermediate .
- Method : The specific method of synthesis is not provided in the source .
- Results : The results or outcomes of this application are not specified in the source .
4. Synthesis of Fluorinated Organic Chemicals
- Application : “2-((2-Chloro-4-nitrophenoxy)methyl)pyridine” is used in the synthesis of fluorinated organic chemicals . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Method : The specific method of synthesis is not provided in the source .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-chloro-4-nitrophenoxy)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-7-10(15(16)17)4-5-12(11)18-8-9-3-1-2-6-14-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYKHOLLVPAQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589630 | |
| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | |
CAS RN |
179687-79-7 | |
| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179687-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179687797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-chloro-4-nitrophenoxy)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789FX466M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

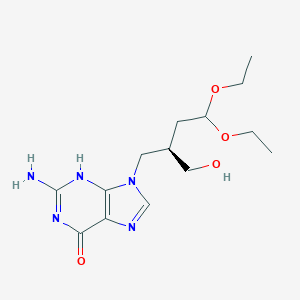
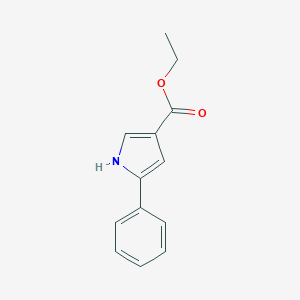
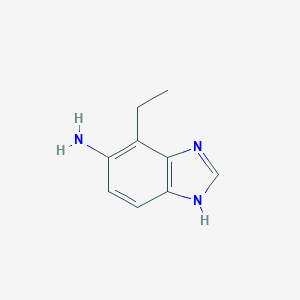
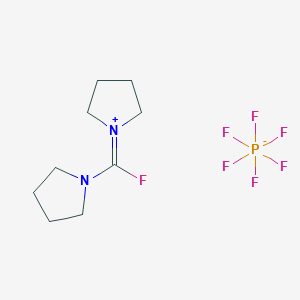
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
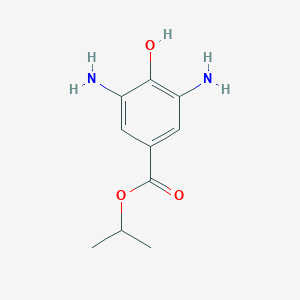
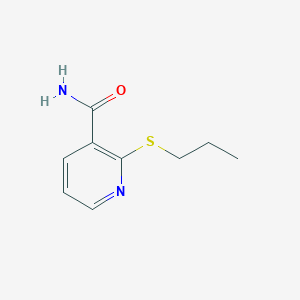
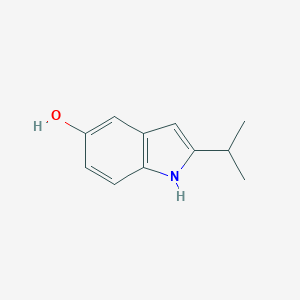
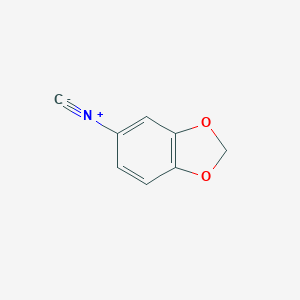
![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)
